5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide typically involves the following steps:
Oxazole Formation: The formation of the oxazole ring at the 3-position of the indole.
Carboxamide Formation:
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions could occur at the carboxamide group.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-1H-indole-1-carboxamide: Lacks the oxazole ring and dimethyl groups.
N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide: Lacks the bromine atom.
5-bromo-N,N-dimethyl-1H-indole-1-carboxamide: Lacks the oxazole ring.
Uniqueness
The presence of the bromine atom, oxazole ring, and dimethyl groups in 5-bromo-N,N-dimethyl-3-(oxazol-5-yl)-1H-indole-1-carboxamide makes it unique compared to other similar compounds. These structural features may contribute to its specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H12BrN3O2 |
---|---|
Molekulargewicht |
334.17 g/mol |
IUPAC-Name |
5-bromo-N,N-dimethyl-3-(1,3-oxazol-5-yl)indole-1-carboxamide |
InChI |
InChI=1S/C14H12BrN3O2/c1-17(2)14(19)18-7-11(13-6-16-8-20-13)10-5-9(15)3-4-12(10)18/h3-8H,1-2H3 |
InChI-Schlüssel |
SBWOIANSLBOQRR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N1C=C(C2=C1C=CC(=C2)Br)C3=CN=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.